
Acetic acid, (phenylseleno)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (phenylseleno)-, ethyl ester is an organic compound that belongs to the class of esters Esters are derived from carboxylic acids and alcohols This particular ester is characterized by the presence of a phenylseleno group attached to the acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (phenylseleno)-, ethyl ester typically involves the esterification of acetic acid with ethanol in the presence of a phenylseleno group. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of acetic anhydride or acid chlorides as reactants to improve the efficiency and yield of the esterification process. The reaction is often catalyzed by acids and carried out under controlled temperature and pressure conditions to ensure optimal production rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phenylseleno group is oxidized to form selenoxide or other selenium-containing compounds.
Reduction: The compound can also undergo reduction reactions, where the phenylseleno group is reduced to form phenylselenol or other reduced selenium species.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Oxidation Products: Selenoxides, selenones.
Reduction Products: Phenylselenol, selenides.
Substitution Products: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, (phenylseleno)-, ethyl ester has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of acetic acid, (phenylseleno)-, ethyl ester involves the interaction of the phenylseleno group with various molecular targets. The phenylseleno group can undergo redox reactions, influencing cellular redox balance and modulating the activity of enzymes and signaling pathways. The compound’s effects are mediated through its ability to interact with thiol groups in proteins, leading to changes in protein function and cellular processes.
Comparación Con Compuestos Similares
Ethyl acetate: A simple ester derived from acetic acid and ethanol, commonly used as a solvent.
Phenyl acetate: An ester with a phenyl group attached to the acetic acid moiety, used in perfumery and flavoring.
Selenoacetic acid esters: Esters containing selenium in the acetic acid moiety, studied for their unique chemical properties.
Uniqueness: Acetic acid, (phenylseleno)-, ethyl ester is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and potential biological activities. This sets it apart from other esters that lack selenium and its associated chemical reactivity.
Propiedades
Número CAS |
51364-94-4 |
|---|---|
Fórmula molecular |
C10H12O2Se |
Peso molecular |
243.17 g/mol |
Nombre IUPAC |
ethyl 2-phenylselanylacetate |
InChI |
InChI=1S/C10H12O2Se/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clave InChI |
XQWGLHHVCVTOOC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


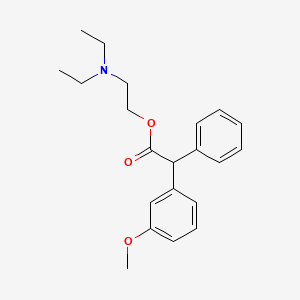
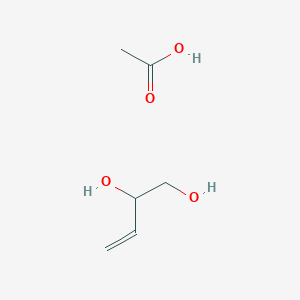
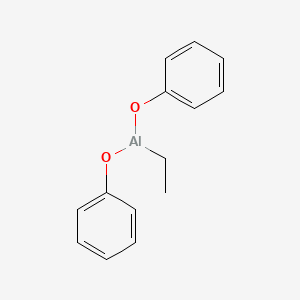
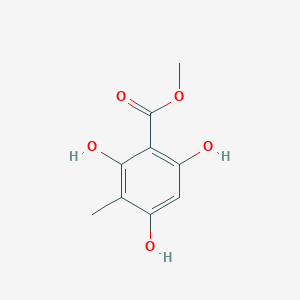
![N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide](/img/structure/B14666314.png)
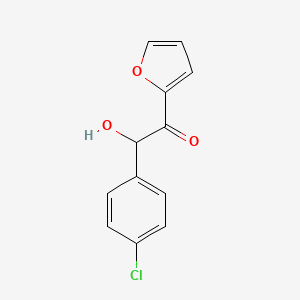
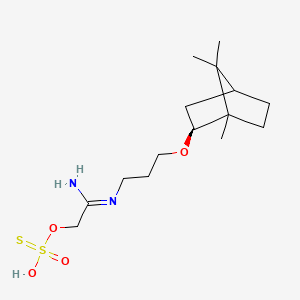
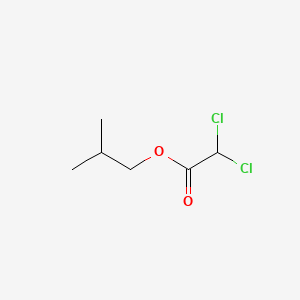
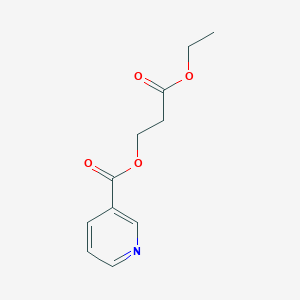
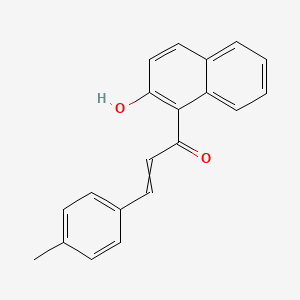
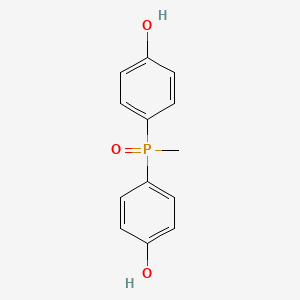

![Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14666360.png)

